
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an anilinomethylidene group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione typically involves the condensation of aniline with a benzopyran-2,7-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. One common method involves the use of acetonitrile as a solvent and iodomethane as a methylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The anilinomethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials with specific optical and electronic properties .
Wirkmechanismus
The mechanism of action of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. It may also interact with DNA, causing damage and triggering apoptosis in cancer cells. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its anticancer properties and DNA-intercalating ability.
6H-Silicon Carbide Derivatives: Used in high-power and high-gain applications in electronics.
Uniqueness
6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is unique due to its specific structural features and the presence of the anilinomethylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90334-59-1 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
7-hydroxy-6-(phenyliminomethyl)chromen-2-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-15-11(6-7-16(19)20-15)8-12(14)10-17-13-4-2-1-3-5-13/h1-10,18H |
InChI-Schlüssel |
JSVVUKIITPTCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
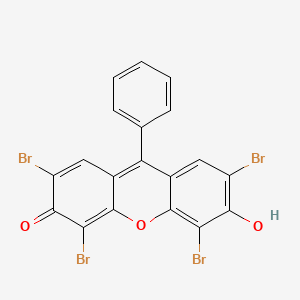
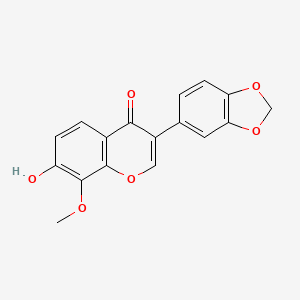
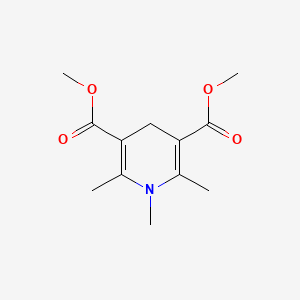

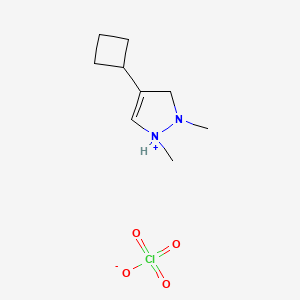
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
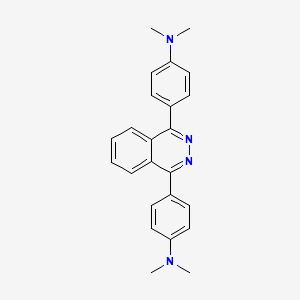
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
